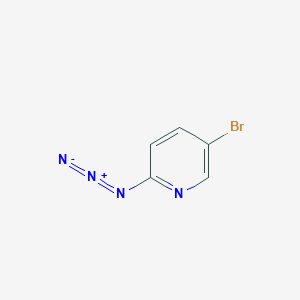

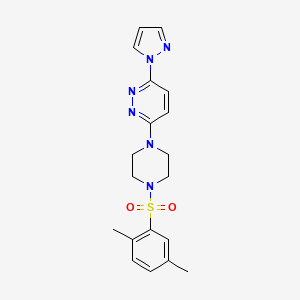

2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

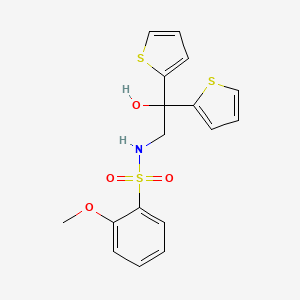

“2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide” is a research chemical . It belongs to the family of pyrazoles, which are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H11ClN4O . Its average mass is 202.641 Da and its mono-isotopic mass is 202.062134 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Regioselective Synthesis of Pyrazole Derivatives : A study details the regioselective synthesis of succinyl-spaced pyrazoles, including various bispyrazole derivatives, showcasing the versatility of pyrazole chemistry in creating structurally diverse compounds. Such methodologies offer pathways for synthesizing compounds with potential applications in material science and as pharmaceutical intermediates (Bonacorso et al., 2011).

- Conformational and NBO Analysis : Another research focuses on the synthesis and structural elucidation of a pyrazole derivative, providing insights into its molecular conformation, electronic structure, and potential interaction sites for further chemical modifications or biological interactions (Channar et al., 2019).

Biological Activities and Applications

- Anti-tumor Activities : Research into pyrazole derivatives synthesized from cyanoacetylhydrazine highlighted their potential anti-tumor activities against various human tumor cell lines. This indicates the potential of pyrazole derivatives in medicinal chemistry for developing new anticancer agents (Mohareb et al., 2012).

- Heterocyclic Hybrids Synthesis : A study on the one-pot synthesis of bispyrazole-thiazole-pyran-2-one heterocyclic hybrids showcases the integration of pyrazole units into complex molecular architectures, which could have implications in the development of novel materials or biologically active compounds (Rachedi et al., 2018).

Catalytic and Synthetic Applications

- Ionic Liquid Catalysts in Synthesis : Research on imidazole-based dicationic ionic liquids as catalysts in the synthesis of pyran derivatives demonstrates the role of pyrazole derivatives in facilitating environmentally friendly chemical reactions, contributing to the field of green chemistry (Sharifi et al., 2019).

Material Science and Molecular Docking

- Molecular Docking Studies : A study utilizing molecular docking and quantum chemical calculations on a pyrazole derivative explored its interaction with biological targets, underscoring the utility of pyrazole derivatives in drug design and the development of therapeutic agents (Viji et al., 2020).

Propiedades

IUPAC Name |

2-(4-chloropyrazol-1-yl)butanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTSHFFEDJCLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)N1C=C(C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)

amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B2716439.png)

![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2716440.png)